![molecular formula C28H42BN3O5 B14041360 tert-Butyl (4-(dipropylcarbamoyl)-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-benzo[b]azepin-2-yl)carbamate](/img/structure/B14041360.png)
tert-Butyl (4-(dipropylcarbamoyl)-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-benzo[b]azepin-2-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl (4-(dipropylcarbamoyl)-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-benzo[b]azepin-2-yl)carbamate is a complex organic compound that features a benzo[b]azepine core, a boronate ester group, and a carbamate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (4-(dipropylcarbamoyl)-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-benzo[b]azepin-2-yl)carbamate typically involves multiple steps, starting from commercially available precursors. The key steps include:
- Formation of the benzo[b]azepine core through cyclization reactions.
- Introduction of the boronate ester group via Suzuki-Miyaura coupling.
- Addition of the carbamate moiety through carbamoylation reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl (4-(dipropylcarbamoyl)-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-benzo[b]azepin-2-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The boronate ester group can be oxidized to form boronic acids.
Reduction: The carbamate group can be reduced to form amines.
Substitution: The benzo[b]azepine core can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other peroxides under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or other reducing agents.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
Oxidation: Boronic acids.
Reduction: Amines.
Substitution: Various substituted benzo[b]azepine derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its boronate ester group is particularly useful in Suzuki-Miyaura coupling reactions, which are widely used in organic synthesis.
Biology and Medicine
In biology and medicine, tert-Butyl (4-(dipropylcarbamoyl)-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-benzo[b]azepin-2-yl)carbamate is studied for its potential as a pharmacophore. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development.
Industry
In industry, this compound can be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.
Mecanismo De Acción
The mechanism of action of tert-Butyl (4-(dipropylcarbamoyl)-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-benzo[b]azepin-2-yl)carbamate involves its interaction with specific molecular targets. The boronate ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and other biological processes. The benzo[b]azepine core can interact with various receptors and enzymes, modulating their activity.
Comparación Con Compuestos Similares
Similar Compounds
- tert-Butyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate
- tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate
- tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-carboxylate
Uniqueness
What sets tert-Butyl (4-(dipropylcarbamoyl)-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-benzo[b]azepin-2-yl)carbamate apart is its combination of a benzo[b]azepine core with a boronate ester and a carbamate group. This unique structure provides a versatile platform for various chemical modifications and applications in different fields.
Propiedades
Fórmula molecular |
C28H42BN3O5 |
|---|---|
Peso molecular |
511.5 g/mol |
Nombre IUPAC |
tert-butyl N-[4-(dipropylcarbamoyl)-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-1-benzazepin-2-yl]carbamate |
InChI |
InChI=1S/C28H42BN3O5/c1-10-14-32(15-11-2)24(33)20-16-19-12-13-21(29-36-27(6,7)28(8,9)37-29)18-22(19)30-23(17-20)31-25(34)35-26(3,4)5/h12-13,16,18H,10-11,14-15,17H2,1-9H3,(H,30,31,34) |
Clave InChI |
WTNFIXXPIOCEOE-UHFFFAOYSA-N |
SMILES canónico |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C=C(CC(=N3)NC(=O)OC(C)(C)C)C(=O)N(CCC)CCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Rel-(3AR,7AS)-5-(((9H-fluoren-9-YL)methoxy)carbonyl)-2-(tert-butoxycarbonyl)octahydro-1H-pyrrolo[3,4-C]pyridine-7A-carboxylic acid](/img/structure/B14041279.png)
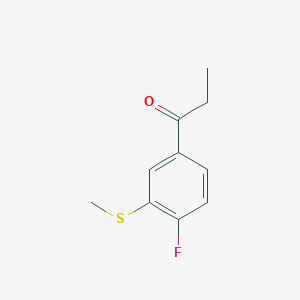
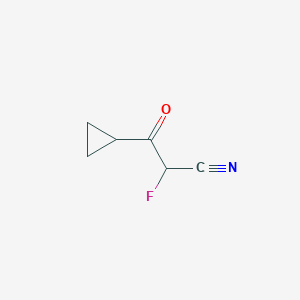
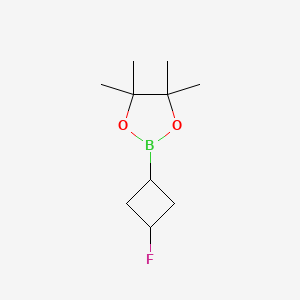
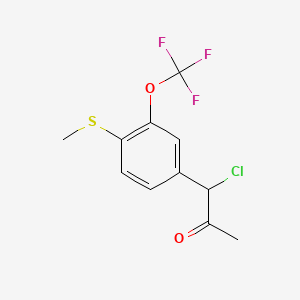
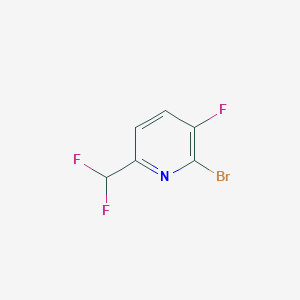
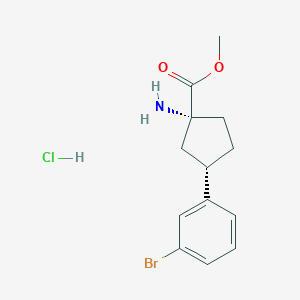
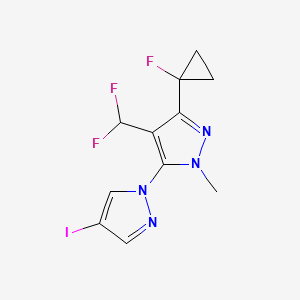
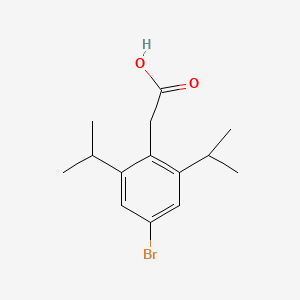
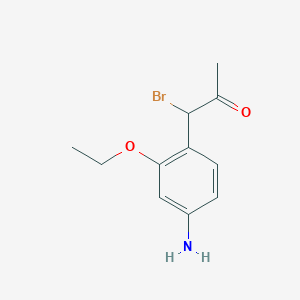
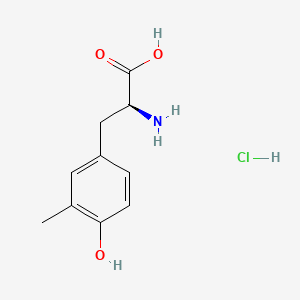
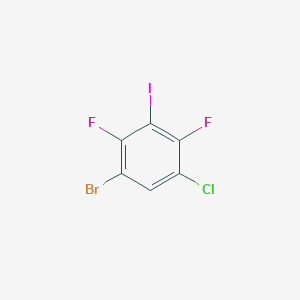
![2-Amino-1H-benzo[d]imidazole-5-sulfonyl chloride](/img/structure/B14041348.png)

